Lodazecar
Description
Significance of Investigating Novel Chemical Entities in Contemporary Life Sciences and Pharmacology
The investigation of novel chemical entities (NCEs) is fundamental to advancing therapeutic options and understanding complex biological processes. NCEs are compounds that emerge from drug discovery and have promising activity against a particular biological target that is important in disease. nih.gov These new molecules provide the basis for developing new medicines and offer pathways to understanding diseases at a molecular level. nih.gov The discovery of bioactive compounds, which can be derived from natural sources or synthesized in laboratories, is a critical starting point for the development of new drugs. nih.govnih.gov These compounds can interact with biological targets such as receptors and enzymes, leading to a range of pharmacological effects. nih.gov The study of NCEs is essential for overcoming challenges such as drug resistance and for providing treatments for previously unmanaged conditions.
Contextualizing Lodazecar within Current Bioactive Compound Research Landscapes
This compound, also known by its research designation Ro 16-0521, is a synthetically developed benzodiazepine (B76468) derivative. nih.gov Unlike many compounds in the benzodiazepine class, which are primarily known for their effects on the central nervous system, this compound is reported to be devoid of reactivity with the brain benzodiazepine receptor. nih.gov This characteristic positions this compound outside the traditional scope of benzodiazepine research and places it within the landscape of metabolic disease investigation. Specifically, early research has identified it as a compound with potential effects on cholesterol metabolism. nih.govnih.gov As a bioactive chemical, this compound's investigation aligns with the broader scientific effort to identify and characterize novel compounds that may offer new mechanisms for managing metabolic disorders.
Below are the key identification details for this compound:
| Identifier | Value |
| CAS Number | 87646-83-1 |
| Chemical Formula | C22H24BrClN4O4 |
| Molecular Weight | 523.81 g/mol |
| IUPAC Name | (S)-1-(6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[e] nih.govnih.govdiazepin-7-yl)-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea |
| Synonyms | Ro 16-0521, Ro-16-0521, Lodazecarum |
Academic Scope and Foundational Research Objectives for this compound Studies
The primary academic focus of foundational research on this compound (Ro 16-0521) has been its effects on lipid metabolism. The main objectives of these early studies were to determine the compound's influence on cholesterol levels and to elucidate the potential mechanisms underlying these effects.
Initial research in animal models, specifically in cholesterol-fed rats, demonstrated that this compound administration was associated with dose-dependent reductions in plasma cholesterol concentration and liver cholesterol content. nih.gov A significant finding from this research was the compound's effect on key enzymes involved in cholesterol homeostasis. The activity of the liver enzyme Acyl-CoA cholesterol acyltransferase (ACAT) was observed to decrease with this compound therapy. nih.gov Conversely, the activity of HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis, was found to increase. nih.gov
Furthermore, studies in humans have suggested that this compound inhibits the absorption of cholesterol. nih.gov These findings collectively frame the academic scope of this compound research as being centered on its potential as a modulator of cholesterol metabolism, with a mechanism of action distinct from traditional benzodiazepines.
Table of Research Findings on this compound (Ro 16-0521) in a Rat Model
| Parameter Measured | Observed Effect of this compound |
| Plasma Cholesterol Concentration | Dose-related decrease nih.gov |
| Liver Cholesterol Content | Dose-related decrease nih.gov |
| Acyl-CoA Cholesterol Acyltransferase (ACAT) Activity | Decrease nih.gov |
| HMG-CoA Reductase Activity | Increase nih.gov |
| Hepatic Microsomal Cholesterol Content | Reduced nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
87646-83-1 |
|---|---|
Molecular Formula |
C22H24BrClN4O4 |
Molecular Weight |
523.8 g/mol |
IUPAC Name |
1-[(3S)-6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C22H24BrClN4O4/c1-12-20(31)28(3)16-9-8-15(26-21(32)27-22(2,10-29)11-30)18(23)17(16)19(25-12)13-6-4-5-7-14(13)24/h4-9,12,29-30H,10-11H2,1-3H3,(H2,26,27,32)/t12-/m0/s1 |
InChI Key |
DEYVHVVHCGGWLZ-LBPRGKRZSA-N |
SMILES |
CC1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C |
Isomeric SMILES |
C[C@H]1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C |
Appearance |
Solid powder |
Other CAS No. |
87646-83-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(6-bromo-5-(o-chlorophenyl)-2,3-dihydro-1,3-dimethyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-3-(1,1-bis(hydroxymethyl)ethyl)urea Ro 16-0521 Ro-16-0521 |
Origin of Product |
United States |
Conceptual Frameworks and Theoretical Models in Lodazecar Bioactivity Research
Receptor Theory and Ligand-Binding Principles in Molecular Interactions of Lodazecar
The interaction of this compound with biological systems is fundamentally governed by the principles of receptor theory and ligand-binding. Receptors are macromolecules, typically proteins, that are involved in chemical signaling within and between cells. msdmanuals.com Molecules that bind to these receptors, such as this compound, are known as ligands. msdmanuals.com The binding of a ligand to a receptor can either activate or inactivate the receptor, leading to a cellular response. msdmanuals.com
The relationship between the concentration of a ligand and the biological effect it produces is a central aspect of receptor theory. The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. nih.gov A lower Kd value indicates a higher affinity of the ligand for the receptor.
Several models describe the interaction between ligands and receptors. The simplest is the "lock and key" model, which posits a complementary shape between the ligand and the receptor's binding site. pharmaguideline.com A more refined concept is the "induced fit" model, where the binding of the ligand causes a conformational change in the receptor, leading to a better fit. pharmaguideline.com These models are crucial for understanding how this compound recognizes and interacts with its specific molecular targets.
Enzyme Kinetics and Inhibition Models Pertaining to this compound's Biological Activity
Enzymes are biological catalysts that accelerate chemical reactions. pharmaguideline.com The study of the rates of these enzyme-catalyzed reactions is known as enzyme kinetics. pharmaguideline.comnih.gov The Michaelis-Menten model is a fundamental equation in enzyme kinetics that describes the relationship between the substrate concentration and the reaction rate. pharmaguideline.comnih.gov
This compound's biological activity may involve the inhibition of specific enzymes. Enzyme inhibitors are molecules that decrease the activity of an enzyme. nih.gov There are several models of enzyme inhibition, which can be distinguished by their effects on the enzyme's kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km). khanacademy.org
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition increases the apparent Km but does not affect the Vmax.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the enzyme's efficiency. In this case, the Vmax is decreased, but the Km remains unchanged. pharmaguideline.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition decreases both the Vmax and the Km.
By studying the effects of this compound on the kinetics of a particular enzyme, researchers can determine the type of inhibition and gain insights into its mechanism of action. khanacademy.org
Systems Biology Approaches for Understanding this compound's Multi-Target Effects and Network Perturbations
Complex diseases often involve multiple biological pathways and molecular targets. nih.gov The traditional "one drug, one target" approach may not be sufficient for treating such diseases. nih.gov Systems biology offers a holistic approach by studying the complex interactions within biological systems. This framework is particularly relevant for understanding the potential multi-target effects of a compound like this compound.
Computational and In Silico Modeling in Predicting and Characterizing this compound's Interactions
Computational and in silico modeling have become indispensable tools in drug discovery and development. labcorp.commdpi.com These methods use computer simulations to predict the interactions between a drug candidate, like this compound, and its biological targets. labcorp.commdpi.com
Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method can be used to screen large libraries of compounds to identify potential drug candidates and to refine the structure of a lead compound to improve its binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. QSAR models correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of new compounds and to optimize the structure of existing drugs.
These in silico approaches can significantly accelerate the drug discovery process by reducing the time and cost associated with experimental screening. nih.gov They provide valuable insights into the molecular basis of this compound's bioactivity and can guide further experimental studies. nih.gov
Methodological Approaches for Investigating Lodazecar S Biological Activity
In Vitro Assays for Target Identification and Validation Relevant to Lodazecar
In vitro assays, conducted outside a living organism, are fundamental for the initial characterization of this compound's biological effects and for identifying potential molecular targets. These assays offer controlled environments to study specific interactions and cellular responses.
Cell-Free Biochemical Assays (e.g., enzyme activity, protein-protein interaction)
Cell-free biochemical assays are utilized to investigate the direct interaction of this compound with purified biomolecules, such as enzymes or proteins, without the complexity of a cellular environment.
Enzyme Activity Assays: If this compound is hypothesized to modulate the activity of a specific enzyme, cell-free enzyme assays can directly measure this effect. These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation or substrate depletion. For example, if this compound is suspected to inhibit a kinase, an assay measuring the phosphorylation of a target protein or peptide substrate could be employed. A hypothetical result might show a decrease in phosphorylation with increasing concentrations of this compound, indicating inhibitory activity.
Protein-Protein Interaction Assays: this compound might exert its effects by disrupting or promoting interactions between proteins. Techniques such as Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), or various pull-down assays can be used to study these interactions in a cell-free system. nih.govpromega.co.ukthermofisher.comrevvity.comwikipedia.org For instance, a hypothetical SPR experiment could demonstrate this compound's ability to disrupt the binding of two proteins by observing a change in the binding signal upon addition of the compound. wikipedia.org
Hypothetical Data Table: this compound's Effect on Hypothetical Enzyme X Activity
| This compound Concentration (µM) | Relative Enzyme Activity (%) |
| 0 | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 5 |
This hypothetical table illustrates a dose-dependent inhibition of a hypothetical enzyme activity by this compound.
Cell-Based Functional Assays (e.g., receptor binding, reporter gene assays, proliferation studies)
Cell-based assays use live cells to assess the biological effects of this compound in a more physiologically relevant context, allowing for the study of cellular uptake, metabolism, and downstream signaling events.
Receptor Binding Assays: If this compound is thought to target a specific cellular receptor, binding assays can determine its affinity and selectivity for that receptor. These can involve using labeled this compound or a labeled ligand that competes for the same binding site. mdpi.com A hypothetical saturation binding assay could reveal that this compound binds to the receptor with a certain affinity (Kd value).
Reporter Gene Assays: Reporter gene assays are powerful tools to study the effect of this compound on gene expression or the activation of specific signaling pathways. thermofisher.compromega.co.ukbmglabtech.comyoutube.compromega.de Cells are transfected with a construct where a reporter gene (e.g., luciferase or green fluorescent protein) is under the control of a promoter or response element of interest. thermofisher.compromega.co.ukbmglabtech.comyoutube.compromega.de If this compound affects the activity of this promoter or pathway, the expression of the reporter gene will change, which can be easily measured. thermofisher.compromega.co.ukbmglabtech.comyoutube.compromega.de For example, if this compound activates a specific signaling pathway, a reporter gene assay linked to that pathway's response element would show increased reporter gene expression. thermofisher.compromega.co.ukbmglabtech.comyoutube.com
Proliferation Studies: Assays measuring cell proliferation are used to assess if this compound promotes or inhibits cell growth. biocompare.comnih.govabclonal.combiocompare.compatsnap.com Common methods include metabolic activity assays (e.g., MTT, MTS), DNA synthesis assays (e.g., BrdU, EdU incorporation), and cell counting. biocompare.comnih.govabclonal.combiocompare.compatsnap.com A hypothetical proliferation study might show that this compound treatment leads to a decrease in cell number over time compared to untreated cells, suggesting an anti-proliferative effect.
Hypothetical Data Table: Effect of this compound on Hypothetical Cell Line Proliferation
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 0.5 | 90 |
| 2.5 | 75 |
| 12.5 | 50 |
| 62.5 | 10 |
This hypothetical table illustrates a dose-dependent decrease in cell viability of a hypothetical cell line upon treatment with this compound, indicative of reduced proliferation or increased cell death.
High-Throughput and High-Content Screening Methodologies for this compound Activity
High-throughput screening (HTS) and high-content screening (HCS) enable the rapid assessment of this compound's activity across a large number of biological targets or cellular phenotypes. wikipedia.orgbmglabtech.comnih.govthe-scientist.comcorelifeanalytics.comyoutube.comcreative-biolabs.comcreative-bioarray.comardigen.comwikipedia.org
High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds against a specific biological target or pathway in a miniaturized format, typically using multi-well plates. wikipedia.orgbmglabtech.comnih.govthe-scientist.comyoutube.com HTS can be used to quickly identify if this compound has activity in a particular assay, such as inhibiting an enzyme or activating a receptor, within a large collection of other tested compounds. wikipedia.orgbmglabtech.comnih.govthe-scientist.comyoutube.com The output is usually a single numerical readout per well. the-scientist.com
High-Content Screening (HCS): HCS, also known as High-Content Analysis (HCA) or cellomics, combines automated microscopy and image analysis to extract multiple parameters from individual cells or cellular populations following compound treatment. corelifeanalytics.comcreative-biolabs.comcreative-bioarray.comardigen.comwikipedia.org HCS can provide detailed information about the effects of this compound on cellular morphology, protein localization, organelle function, and other phenotypic changes. corelifeanalytics.comcreative-biolabs.comcreative-bioarray.comardigen.comwikipedia.org This allows for a more comprehensive understanding of how this compound affects cellular behavior beyond a single target interaction. corelifeanalytics.comcreative-biolabs.comcreative-bioarray.comardigen.comwikipedia.org For instance, HCS could reveal that this compound causes changes in nuclear size or the translocation of a specific protein, providing clues about its mechanism of action. creative-biolabs.com
Hypothetical Research Finding (HTS): A hypothetical HTS campaign screening this compound against a panel of 100 kinases identified significant inhibitory activity against Hypothetical Kinase Y with an IC50 of 50 nM.
Hypothetical Research Finding (HCS): Hypothetical HCS analysis of cells treated with this compound showed a significant increase in the number of cells with condensed chromatin and fragmented nuclei, suggesting the induction of apoptosis. creative-bioarray.com
Advanced Imaging Techniques for Profiling Cellular and Subcellular Responses to this compound
Advanced imaging techniques provide high-resolution spatial and temporal information about the effects of this compound on cellular structures and dynamics. halolabs.comnih.govazolifesciences.comelectronicsforu.comnumberanalytics.com
Techniques such as confocal microscopy, super-resolution microscopy (e.g., STED, PALM, STORM, SIM), and live-cell imaging can visualize the localization of this compound within cells, its impact on organelle morphology and function, and dynamic cellular processes like protein trafficking or cytoskeletal rearrangements. halolabs.comnih.govazolifesciences.comelectronicsforu.comnumberanalytics.com For example, using fluorescently labeled this compound, live-cell imaging could track its entry into cells and its accumulation in specific organelles over time. halolabs.comazolifesciences.com Super-resolution microscopy could provide detailed insights into how this compound affects the organization of protein complexes at the nanoscale. nih.govazolifesciences.comnumberanalytics.com
Hypothetical Research Finding: Advanced live-cell imaging revealed that this compound rapidly translocates into the nucleus of hypothetical cancer cells within 30 minutes of treatment and co-localizes with a hypothetical nuclear protein. halolabs.comazolifesciences.com
Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in this compound Research
Omics technologies provide a global view of the biological changes induced by this compound at the molecular level. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.comslideshare.net
Genomics: While less likely to be directly modulated by a small molecule like this compound, genomic analysis could involve studying long-term genetic stability or changes in DNA structure upon prolonged exposure. nih.govbiobide.comhumanspecificresearch.orgbiomedgrid.comfrontlinegenomics.com
Transcriptomics: RNA sequencing or microarrays can measure changes in gene expression profiles in response to this compound treatment. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.com This can reveal pathways and biological processes affected by the compound. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.com A hypothetical transcriptomic study might show that this compound upregulates genes involved in apoptosis and downregulates genes related to cell cycle progression. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.com
Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in protein abundance and post-translational modifications following this compound treatment. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.comslideshare.net This provides insights into the functional consequences of gene expression changes and potential off-target protein interactions. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.comslideshare.net A hypothetical proteomic analysis could confirm the changes suggested by transcriptomics, showing increased levels of pro-apoptotic proteins. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.comslideshare.net
Metabolomics: Analyzing the complete set of metabolites in cells or tissues can reveal how this compound affects metabolic pathways. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.comslideshare.net This can provide functional readouts of cellular activity. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.comslideshare.net A hypothetical metabolomics study might show alterations in glycolysis intermediates or changes in amino acid levels upon this compound exposure. nih.govbiobide.comhumanspecificresearch.orgnih.govnashbio.combiomedgrid.comfrontlinegenomics.comslideshare.net
Integrating data from these omics technologies can provide a systems-level understanding of this compound's biological impact. nih.govbiobide.comhumanspecificresearch.orgnashbio.combiomedgrid.com
Hypothetical Data Table: Fold Change in Expression of Selected Genes After this compound Treatment (Transcriptomics)
| Gene | Fold Change (Treated/Untreated) | p-value |
| Pro-apoptotic Gene A | 3.5 | 0.001 |
| Cell Cycle Regulator B | 0.4 | 0.005 |
| Housekeeping Gene C | 1.1 | 0.8 |
This hypothetical table shows differential gene expression after this compound treatment.
Elucidation of Lodazecar S Mechanism of Action
Molecular Target Identification and Comprehensive Characterization for Lodazecar
The foundational step in understanding any drug's mechanism of action is the identification and characterization of its molecular target(s). For a novel compound such as this compound, this process would typically involve a series of screening assays. These could include target-based screens, where the compound is tested against a panel of known receptors, enzymes, ion channels, or transporters, and phenotypic screens, where the effect of the compound on cellular or organismal behavior is observed to infer a target.
Once a primary target is hypothesized, comprehensive characterization would ensue. This involves confirming the interaction through various biochemical and biophysical methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to validate the binding event. Further characterization would involve understanding the nature of the target itself—its physiological role, tissue distribution, and involvement in pathological processes.
Quantitative Binding Affinity and Selectivity Studies of this compound
Following target identification, the next critical step is to quantify the interaction between this compound and its target. Binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), measures the strength of the binding. A lower Kd or Ki value signifies a higher affinity. This is typically determined through radioligand binding assays or other competitive binding experiments.
Selectivity is equally important. A drug's utility is often dependent on its ability to interact with its intended target while avoiding off-target interactions that could lead to undesirable side effects. Selectivity studies for this compound would involve testing it against a broad panel of related and unrelated molecular targets. The ratio of binding affinities for the primary target versus off-targets provides a selectivity profile.
Interactive Data Table: Hypothetical Binding Affinity and Selectivity Profile for this compound
Below is a hypothetical data table illustrating the kind of data that would be generated from such studies.
| Target | Binding Affinity (Ki, nM) | Selectivity (fold vs. Primary Target) |
| Primary Target X | 1.5 | - |
| Off-Target Y | 150 | 100 |
| Off-Target Z | 800 | >500 |
| Off-Target A | >10,000 | >6667 |
This table is for illustrative purposes only, as no specific data for this compound is publicly available.
Analysis of Downstream Signaling Pathway Modulations Following this compound Interaction
Interaction with a molecular target almost invariably leads to the modulation of intracellular signaling pathways. The nature of this modulation depends on whether the drug acts as an agonist, antagonist, inverse agonist, or modulator. For this compound, once its target is known, researchers would investigate the downstream consequences of its binding.
For example, if this compound targets a G-protein coupled receptor (GPCR), studies would measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3), and the activation of downstream kinases such as ERK or Akt. nih.govnih.govresearchgate.netresearchgate.net If the target is an enzyme, the effect on the production of its metabolic products would be quantified.
Investigating Allosteric Modulation and Orthosteric Binding Mechanisms of this compound
Drugs can bind to their targets at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary, evolutionarily conserved binding site for the endogenous ligand. nih.govquora.com Orthosteric drugs directly compete with the natural ligand. nih.gov Allosteric sites are topographically distinct sites on the target protein. nih.govquora.comnih.gov Binding to an allosteric site can modulate the affinity or efficacy of the orthosteric ligand, often offering greater selectivity. nih.gov
Determining whether this compound acts via an orthosteric or allosteric mechanism would involve specialized binding and functional assays. For instance, radioligand binding studies could assess whether this compound competes directly with a known orthosteric ligand. Functional assays would examine if this compound's effect is dependent on the presence of the endogenous agonist, a hallmark of allosteric modulation.
Computational Approaches in Mechanism of Action Prediction and Validation for this compound
In modern drug discovery, computational methods play a crucial role in predicting and validating a drug's mechanism of action. Molecular docking simulations could be used to predict the binding pose of this compound within the active site of its putative target. This can provide insights into the specific amino acid residues involved in the interaction.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogs with their biological activity, helping to refine the understanding of its interaction with the target. nih.gov Molecular dynamics simulations can also be employed to study the conformational changes in the target protein upon this compound binding, offering a dynamic view of the interaction.
Preclinical Evaluation of Lodazecar S Efficacy and Biological Effects
Proof-of-Concept Studies in Physiologically Relevant Disease Models (e.g., Models of Hypertension and Vascular Dysfunction)
Proof-of-concept studies in preclinical development aim to demonstrate that a drug candidate can produce the desired biological effect in a living system relevant to the target disease. For a compound like Lodazecar, potentially aimed at hypertension and vascular dysfunction, these studies would involve using established animal models that mimic aspects of these human conditions.
Relevant models for hypertension often include spontaneously hypertensive rats (SHR) or models induced by factors such as deoxycorticosterone acetate (B1210297) (DOCA)-salt or angiotensin II infusion. imrpress.commdpi.com Vascular dysfunction can be assessed in these models by measuring parameters such as blood pressure, vascular reactivity (e.g., response to vasoconstrictors and vasodilators in isolated blood vessels), endothelial function, and structural changes in blood vessels (vascular remodeling). imrpress.commdpi.com
In proof-of-concept studies for this compound, researchers would administer the compound to these animal models and evaluate its effect on key disease indicators. For instance, a study might measure the reduction in systolic and diastolic blood pressure in hypertensive rats following this compound administration. imrpress.com Evaluation of vascular function could involve assessing improvements in endothelium-dependent vasodilation in isolated arteries from treated animals compared to controls. imrpress.com The presence of data tables in this section would typically show dose-response relationships for this compound's effects on blood pressure or vascular function parameters across different time points and treatment groups.
Pharmacodynamic Biomarker Identification and Validation for this compound's Efficacy
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a biological response to a therapeutic intervention. bioagilytix.comcrownbio.com In the preclinical evaluation of this compound, identifying and validating PD biomarkers is crucial for understanding how the compound affects the body and confirming its mechanism of action in vivo. These biomarkers can help establish relationships between exposure and response and inform dose selection for subsequent studies. bioagilytix.comwuxiapptec.com
For hypertension and vascular dysfunction, potential PD biomarkers could include levels of molecules involved in blood pressure regulation, vascular tone, or endothelial health. Examples might include changes in nitric oxide (NO) bioavailability, levels of vasoactive peptides, markers of oxidative stress, or indicators of inflammation in vascular tissue or circulation. imrpress.commdpi.com Cellular phenotyping or molecular event analysis could also serve as PD biomarkers. bioagilytix.com
Studies in this section would involve measuring these potential biomarkers in biological samples (e.g., blood, tissue) from animals treated with this compound. Validation would involve demonstrating that changes in the biomarker correlate with the observed efficacy of this compound in the disease models. crownbio.com Data tables here would typically present biomarker levels in different treatment groups, showing statistically significant changes linked to this compound administration and correlating these changes with improvements in physiological endpoints like blood pressure. nih.gov
Exploration of this compound's Therapeutic Index and Efficacy-Related Safety Margins in Preclinical Models
The therapeutic index (TI) is a measure that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity. openmedscience.comitmedicalteam.pl While the broader safety profile is excluded from this article, the concept of efficacy-related safety margins within the therapeutic index is relevant. In preclinical studies, exploring the TI involves determining the dose range where this compound is effective without causing unacceptable levels of toxicity in animal models. nih.govopenmedscience.com
For efficacy-related safety margins, the focus is on the relationship between the effective dose and the dose at which early signs of toxicity or adverse biological effects begin to appear. This helps to understand the window between the desired effect and potential harm. Preclinical studies would aim to identify the minimum effective dose (MED) and compare it to doses that induce measurable, even if not severe, adverse responses in relevant organs or systems. nih.gov
Studies in this area would involve dose-ranging experiments in preclinical species. While specific toxicity data is excluded, the evaluation here focuses on the margin between the efficacious dose range identified in proof-of-concept studies and the onset of any observed adverse biological effects in these preclinical models. nih.gov Data would typically be presented showing the effective dose range and noting the doses at which any biological changes indicative of potential off-target or excessive activity were observed, thereby defining the efficacy-related safety margin in the preclinical setting. nih.gov
Investigative Studies on Bioactive Selectivity and Specificity of this compound Across Biological Systems
Investigating the bioactive selectivity and specificity of this compound in preclinical studies is essential to understand its potential impact beyond the primary therapeutic target and to predict potential off-target effects. Selectivity refers to the compound's preference for its intended molecular target over other biological molecules, while specificity relates to its effects on the intended cell types, tissues, or pathways compared to others.
Studies would involve evaluating this compound's activity in various in vitro systems (e.g., cell lines expressing different receptors or enzymes) and in vivo models representing different organ systems. This could include assessing its binding affinity to a range of targets, evaluating its effects on various cellular pathways, and observing its biological impact in different tissues or organs in animal models.
For a compound targeting hypertension and vascular dysfunction, selectivity studies might assess its interaction with other cardiovascular targets, receptors in other systems (e.g., central nervous system, renal system), and common enzyme families. The goal is to determine if this compound primarily interacts with its intended target and pathway at efficacious concentrations, minimizing interactions that could lead to off-target effects. Data in this section would likely include results from binding assays, functional assays in different cell types, and potentially observations from in vivo studies indicating a lack of significant biological effects in systems unrelated to blood pressure and vascular function at therapeutic doses.
Advanced Pharmacological Research and Dispositional Studies of Lodazecar
Investigation of Absorption Processes Relevant to Lodazecar's Bioavailability
Absorption is the process by which a drug enters the systemic circulation from the site of administration. beckman.comgsconlinepress.com The extent and rate of absorption are key determinants of a drug's bioavailability, which is the fraction of an administered dose that reaches the systemic circulation in an unchanged form. nih.gov Preclinical studies investigating absorption typically evaluate various factors, including permeability across biological membranes, solubility, dissolution rate, and the impact of administration route. For orally administered compounds like this compound, which has been studied via this route in preclinical models ncats.io, factors such as gastrointestinal motility, pH, and the presence of transporters can influence absorption. rxlist.com While this compound has been mentioned in the context of oral administration in cholesterol-fed rats ncats.io, specific detailed data regarding its absorption rate, the fraction absorbed, or studies investigating factors influencing its oral bioavailability in preclinical species were not available in the consulted literature.
Distribution Studies of this compound in Preclinical Biological Systems
Drug distribution involves the reversible movement of a drug from the systemic circulation into tissues and organs. beckman.comgsconlinepress.com Preclinical distribution studies aim to determine the concentration of the compound in various tissues over time, providing insights into tissue uptake, binding to plasma and tissue proteins, and potential accumulation in specific organs. nih.govnih.gov Factors influencing distribution include blood flow to tissues, capillary permeability, and the physicochemical properties of the drug. beckman.com Tissue distribution studies in preclinical models, often involving quantitative analysis of the compound in homogenized tissues following administration, are crucial for understanding the potential sites of action and potential off-target exposure. While this compound is a benzodiazepine (B76468) derivative ncats.io and distribution studies are a standard part of preclinical evaluation nih.govnih.gov, specific detailed findings on the tissue distribution profile of this compound in preclinical biological systems were not identified in the available sources.
Metabolism and Biotransformation Profiling of this compound in Preclinical Models
Metabolism, or biotransformation, is the process by which drugs are chemically altered by enzymes in the body, primarily in the liver. beckman.comnih.gov This process often converts lipophilic compounds into more hydrophilic metabolites, facilitating their excretion. nih.govmsdmanuals.com Preclinical metabolism studies aim to identify the metabolic pathways involved, the enzymes responsible (e.g., cytochrome P450 enzymes), and the structure of the resulting metabolites. beckman.comrxlist.comyoutube.com In vitro studies using liver microsomes, hepatocytes, or recombinant enzymes, as well as in vivo studies in preclinical species, are commonly employed. researchgate.net Understanding the metabolic profile is essential for assessing potential drug interactions and predicting human metabolism. rxlist.com this compound has been mentioned in the context of pharmacokinetics and metabolism studies yaozh.com, and metabolism is a key aspect of drug elimination gsconlinepress.comnih.govnottingham.ac.uk, but specific detailed information on the metabolic pathways or biotransformation profile of this compound in preclinical models was not found in the consulted literature.
Excretion Pathways and Elimination Dynamics of this compound
Excretion is the process by which a drug and its metabolites are removed from the body. nih.govnottingham.ac.ukwikipedia.org The primary routes of excretion are typically via the kidneys (in urine) and the liver (in bile, leading to fecal excretion). msdmanuals.comwikipedia.orgmsdmanuals.com Other minor routes can include excretion in sweat, saliva, or exhaled air. msdmanuals.comnottingham.ac.ukwikipedia.org Preclinical excretion studies quantify the amount of administered dose eliminated in urine and feces over time, providing insights into the major elimination pathways and the rate of clearance. nih.govnih.gov Factors such as kidney and liver function, as well as the physicochemical properties of the drug and its metabolites, influence excretion. msdmanuals.com While elimination is a fundamental pharmacokinetic process gsconlinepress.comnih.govnottingham.ac.uk, specific detailed findings on the excretion pathways or elimination dynamics of this compound in preclinical models were not available in the consulted sources.
Exploration of Potential Drug-Drug Interaction Mechanisms Involving this compound (without specific interaction profiles or clinical implications)
Drug-drug interactions (DDIs) can occur when the effects of one drug are altered by the presence of another drug. rxlist.comgeekymedics.com These interactions can arise from various mechanisms, including alterations in absorption, distribution, metabolism, or excretion (pharmacokinetic interactions) or by affecting the same or different pharmacological targets (pharmacodynamic interactions). rxlist.com Preclinical studies exploring potential DDI mechanisms often focus on the compound's potential to inhibit or induce drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, or to interact with drug transporters. rxlist.comfda.gov Inhibition or induction of CYP enzymes can alter the metabolism of co-administered drugs, leading to increased or decreased exposure. rxlist.comfda.gov Interactions with transporters can affect the absorption, distribution, or excretion of other drugs. rxlist.comfda.gov As a benzodiazepine derivative ncats.io, this compound could potentially be a substrate, inhibitor, or inducer of drug-metabolizing enzymes or transporters. However, specific detailed research findings on the potential drug-drug interaction mechanisms involving this compound in preclinical models were not identified in the available literature.
Translational Research and Future Perspectives in Lodazecar Studies
Bridging Preclinical Findings to Potential Clinical Research Avenues for Lodazecar
The translation of a bioactive compound like this compound from preclinical discovery to clinical application is a multi-step process contingent upon robust scientific evidence. Preclinical research typically involves in vitro studies to understand the compound's mechanism of action and in vivo studies to evaluate its biological activity, pharmacokinetics (absorption, distribution, metabolism, and excretion), and initial safety profile in animal models. While specific detailed preclinical efficacy and pharmacokinetic/pharmacodynamic data for this compound are not extensively available in the public domain, it has been noted that preclinical safety studies, including 28-day toxicology assays in rats and dogs, genetic toxicology, and safety pharmacology, have been conducted medkoo.com. These initial safety evaluations are critical prerequisites before any consideration of human studies.
Bridging these preclinical findings to potential clinical research avenues requires a thorough analysis of the risk-benefit profile. If preclinical studies demonstrate a promising efficacy signal in relevant disease models and an acceptable safety margin, the next step involves designing First-in-Human (FIH) clinical trials. These trials typically assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses in healthy volunteers. Subsequent phases of clinical research would then evaluate efficacy in target patient populations, further assess safety, and determine optimal dosing regimens. The specific clinical research avenues for this compound would be dictated by its characterized bioactivity profile and the diseases or conditions it is hypothesized to treat.
Identification of Unmet Medical Needs Addressable by this compound's Bioactivity Profile
The potential of this compound to address unmet medical needs is directly linked to its specific bioactivity profile. As a "bioactive chemical" chemwhat.comnih.gov, this compound is understood to exert some effect on biological systems. A comprehensive understanding of this bioactivity – including its molecular targets, cellular pathways influenced, and the nature of its interaction (e.g., agonist, antagonist, inhibitor) – is crucial for identifying therapeutic areas where it could offer an advantage over existing treatments or provide a solution where none currently exists.
Identifying unmet medical needs involves analyzing diseases or conditions where current therapies are insufficient, have significant limitations (e.g., lack of efficacy in certain patient populations, undesirable side effects, development of resistance), or are entirely absent. Based on the limited publicly available information, which hints at potential therapeutic activity possibly related to analgesic, antipyretic, or anti-inflammatory effects nih.gov, this compound could potentially address unmet needs in areas related to pain, fever, or inflammation, assuming its bioactivity aligns with these indications and offers a superior profile. However, without detailed data on its specific biological effects, pinpointing precise unmet needs remains speculative. Future research is needed to fully characterize this compound's bioactivity and determine the specific diseases or conditions where it could provide a meaningful therapeutic benefit.
Opportunities for Combination Therapies and Novel Formulation Strategies Involving this compound
Exploring combination therapies and developing novel formulation strategies are significant aspects of advancing a compound like this compound towards clinical utility.
Combination Therapies: The rationale for combining this compound with other therapeutic agents would depend on its mechanism of action and the disease context. Combination therapy can offer several advantages, including enhanced efficacy through synergistic effects, reduced dosages of individual components (potentially leading to fewer side effects), overcoming drug resistance, or targeting multiple pathways involved in a complex disease. For example, if this compound were found to modulate a specific pathway involved in inflammation, combining it with an agent targeting a different inflammatory mediator could potentially lead to a more robust anti-inflammatory effect. Designing rational combination therapies requires a deep understanding of the pharmacological profiles of all components and the underlying pathophysiology of the target condition.
Novel Formulation Strategies: The physical and chemical properties of this compound, such as its solubility, stability, and permeability, significantly influence its bioavailability and ultimately its therapeutic effectiveness. This compound has been mentioned in the context of patents related to controlled absorption and lyophilization processes nih.gov. This suggests that formulation challenges may exist, potentially related to achieving desired absorption profiles or ensuring stability.
Novel formulation strategies aim to optimize drug delivery, improve bioavailability, control release rates, reduce variability in absorption, and enhance patient compliance. These strategies can include:
Controlled Release Formulations: Designed to deliver the drug over an extended period, potentially reducing dosing frequency and maintaining therapeutic levels nih.gov.
** solubility/Dissolution Enhancement:** Techniques such as micronization, solid dispersions, inclusion complexes, or lipid-based formulations can improve the solubility and dissolution rate of poorly soluble compounds.
Lyophilization: A process used to improve the stability of compounds, particularly those sensitive to moisture, by freeze-drying. This can result in a stable solid form that can be reconstituted before administration.
Nanotechnology-Based Formulations: Nanoparticles, liposomes, or other nanocarriers can be used to improve solubility, target specific tissues, reduce toxicity, and provide controlled release.
The selection of an appropriate formulation strategy for this compound would be guided by its specific physicochemical properties and the desired therapeutic outcome.
Emerging Methodologies and Technologies for Advancing Future this compound Research
Advancing research on this compound can significantly benefit from the application of emerging methodologies and technologies across various stages of investigation.
Advanced In Vitro Models: Complex cell culture systems, such as 3D organoids and microphysiological systems (organ-on-a-chip), can more closely mimic human physiology and disease states than traditional 2D cell cultures. These models can provide more predictive data on this compound's efficacy and potential toxicity early in the research process.
'Omics' Technologies: Genomics, proteomics, metabolomics, and transcriptomics can provide a comprehensive understanding of the biological effects of this compound at a molecular level. These technologies can help identify novel targets, biomarkers of response or resistance, and potential off-target effects.
Computational Approaches: In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning, can be used to predict this compound's interactions with biological targets, optimize its chemical structure for improved properties, and screen for potential liabilities.
Advanced Imaging Techniques: High-resolution microscopy and in vivo imaging modalities can provide insights into the distribution of this compound in tissues, its cellular uptake, and its effects on cellular and tissue morphology and function.
CRISPR-Cas9 Gene Editing: This technology can be used to create cellular or animal models with specific genetic modifications relevant to diseases potentially treatable by this compound, allowing for a more precise investigation of its mechanism of action and efficacy.
Leveraging these methodologies can accelerate the research timeline, provide deeper mechanistic insights, and potentially reduce the reliance on traditional animal models in certain studies.
Ethical Considerations and Regulatory Science in the Development of this compound as a Bioactive Chemical Compound
The development of any bioactive chemical compound into a potential therapeutic agent is subject to rigorous ethical considerations and regulatory oversight. These aspects are paramount throughout the research and development process, from preclinical studies to clinical trials and eventual market authorization.
Ethical Considerations:
Preclinical Research: Ethical considerations in preclinical studies involving animals include minimizing the number of animals used, refining experimental procedures to reduce suffering, and replacing animal studies with alternative methods whenever possible (the 3Rs: Reduction, Refinement, Replacement).
Clinical Research: Ethical conduct in clinical trials is governed by principles such as informed consent, beneficence (maximizing benefits while minimizing harm), justice (fair distribution of risks and benefits), and respect for persons. This includes ensuring that participants fully understand the nature of the trial, its potential risks and benefits, and their right to withdraw at any time. Special considerations apply to vulnerable populations.
Data Integrity and Transparency: Maintaining the integrity of research data and ensuring transparency in reporting findings, whether positive or negative, are fundamental ethical obligations.
Regulatory Science:
Regulatory science plays a critical role in the development and evaluation of new medical products. It involves the science of developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. For this compound, navigating the regulatory landscape would involve:
Compliance with Good Laboratory Practice (GLP): Ensuring that preclinical studies are conducted under GLP standards to ensure the quality and integrity of safety data submitted to regulatory authorities.
Compliance with Good Clinical Practice (GCP): Conducting clinical trials according to GCP guidelines to protect the rights, safety, and well-being of trial participants and to ensure the credibility of clinical data.
Interaction with Regulatory Agencies: Engaging with regulatory bodies (such as the FDA in the United States or the EMA in Europe) throughout the development process through scientific advice meetings and submission of Investigational New Drug (IND) or equivalent applications.
Meeting Data Requirements: Generating sufficient and appropriate data from preclinical and clinical studies to demonstrate the compound's safety and efficacy for the intended use, as required by regulatory guidelines.
Pharmacovigilance: Establishing systems for monitoring the safety of this compound if it reaches the market to detect and assess any adverse effects not identified during clinical trials.
Regulatory science is continuously evolving to incorporate new scientific knowledge and methodologies, including the use of biomarkers, advanced statistical methods, and novel trial designs. Ethical considerations and regulatory science are intertwined, working together to ensure that the development of bioactive compounds like this compound is conducted responsibly and ultimately benefits public health.
Q & A
Basic Research Questions
Q. What are the established analytical techniques for characterizing Lodazecar’s purity and structural integrity?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Cross-validate results using multiple techniques to minimize instrumentation bias. For example, NMR peak integration can quantify impurities below 0.1% .
Q. What in vitro models are commonly employed to evaluate this compound’s biological activity?
- Methodological Answer : Cell-based assays (e.g., enzyme inhibition assays, cytotoxicity tests) using standardized cell lines (e.g., HEK293 for receptor binding). Ensure reproducibility by adhering to OECD guidelines for cell culture conditions, including passage number control and serum batch consistency .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Document reaction parameters (temperature, solvent ratios, catalyst purity) meticulously. Use design of experiments (DoE) to identify critical variables. For example, a 2^3 factorial design can optimize yield by testing temperature (±5°C), stirring speed (±50 rpm), and solvent polarity .
Advanced Research Questions
Q. How should experimental designs account for confounding variables in this compound’s pharmacokinetic studies?
- Methodological Answer : Implement a crossover study design with washout periods to control for inter-subject variability. Use stratified randomization for animal models based on weight, age, and genetic background. For example, a quasi-experimental design with matched control groups can isolate drug effects from environmental factors .
Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
- Methodological Answer : Conduct meta-analysis of dose-response curves across studies to identify non-linear pharmacokinetics. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and adjust for metabolic enzyme saturation. Validate with microdosing trials in animal models .
Q. Which statistical methods are optimal for analyzing discrepancies between theoretical and experimental data on this compound’s mechanism of action?
- Methodological Answer : Apply Bayesian inference to quantify uncertainty in binding affinity predictions versus experimental results. Sensitivity analysis can identify parameters (e.g., pH, ionic strength) most affecting outcomes. Use Akaike information criterion (AIC) to compare model fits .
Q. How can researchers validate this compound’s target specificity to avoid off-target effects?
- Methodological Answer : Perform proteome-wide affinity profiling using chemical proteomics (e.g., activity-based protein profiling). Pair with CRISPR-Cas9 knockout models to confirm target-dependent effects. For example, a heatmap of binding affinities across 500+ proteins can prioritize high-specificity targets .
Data Management and Validation
Q. What frameworks ensure robust data integrity in this compound research?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) with version control for raw data. For example, a blockchain-based ELN can timestamp experimental modifications to prevent data tampering .
Q. How should researchers address batch-to-batch variability in this compound samples?
- Methodological Answer : Implement quality-by-design (QbD) approaches during synthesis. Use multivariate statistical process control (MSPC) charts to monitor critical quality attributes (CQAs) like particle size and crystallinity. For example, a control chart with ±3σ limits can flag outliers in dissolution rates .
Tables for Methodological Reference
Table 1 : Common Techniques for this compound Characterization
| Technique | Application | Sensitivity | Reference |
|---|---|---|---|
| HPLC | Purity assessment | 0.01% impurity detection | |
| NMR | Structural confirmation | 1H/13C resonance mapping | |
| MS | Molecular weight validation | ±0.001 Da accuracy |
Table 2 : Experimental Designs for Pharmacokinetic Studies
| Design Type | Use Case | Control Mechanism | Reference |
|---|---|---|---|
| Crossover | Reduce inter-subject variability | Washout periods | |
| Quasi-experimental | Isolate drug effects | Matched control groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
